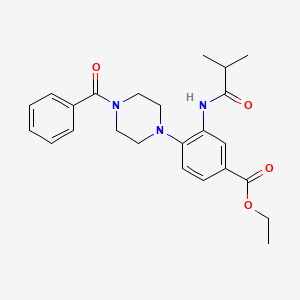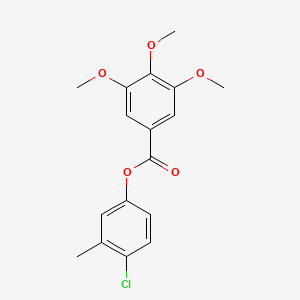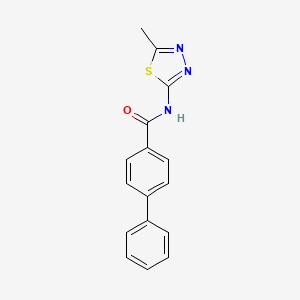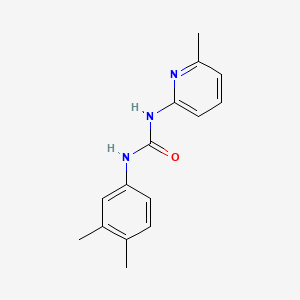
ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate, also known as EBI-005, is a small molecule drug that has been developed for the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which plays a key role in the regulation of inflammatory responses in the skin.
作用机制
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate selectively inhibits the PDE4 enzyme, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) in skin cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that suppress the production of pro-inflammatory cytokines and chemokines in skin cells. This leads to a reduction in skin inflammation and clinical symptoms in psoriasis and atopic dermatitis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in skin cells and animal models of psoriasis and atopic dermatitis. In addition to its effects on cytokine production, this compound also inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes in skin cells. This compound has also been shown to reduce the infiltration of inflammatory cells such as T cells, neutrophils, and dendritic cells into the skin in animal models of psoriasis and atopic dermatitis.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate for lab experiments is its selectivity for the PDE4 enzyme, which minimizes off-target effects and reduces the risk of toxicity. This compound is also highly potent, with an IC50 value in the low nanomolar range, which allows for effective inhibition of PDE4 at relatively low concentrations. However, one limitation of this compound is its relatively short half-life in vivo, which may require frequent dosing and limit its clinical efficacy.
未来方向
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has shown promising results in preclinical and clinical trials for the treatment of psoriasis and atopic dermatitis. However, there are still several areas of research that need to be explored to fully understand the potential of this drug. Some possible future directions for research on this compound include:
- Investigation of the long-term safety and efficacy of this compound in clinical trials
- Development of more potent and selective PDE4 inhibitors based on the structure of this compound
- Exploration of the potential of this compound for the treatment of other inflammatory skin diseases such as acne and rosacea
- Investigation of the mechanisms underlying the anti-inflammatory effects of this compound in skin cells and animal models
- Identification of biomarkers that can predict response to this compound treatment in patients with psoriasis and atopic dermatitis
合成方法
The synthesis of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 4-(4-benzoyl-1-piperazinyl)benzoic acid, which is prepared by reacting 4-aminobenzoic acid with benzoyl chloride and piperazine in the presence of a base. The final product, this compound, is obtained by coupling this intermediate with ethyl 3-(isobutyrylamino)benzoate using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
科学研究应用
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has been extensively studied in preclinical and clinical trials for the treatment of psoriasis and atopic dermatitis. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23 in human skin cells, which are key drivers of the inflammatory response in these diseases. In vivo studies in animal models of psoriasis and atopic dermatitis have demonstrated that this compound reduces skin inflammation and improves clinical symptoms such as erythema, scaling, and itching.
属性
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-4-31-24(30)19-10-11-21(20(16-19)25-22(28)17(2)3)26-12-14-27(15-13-26)23(29)18-8-6-5-7-9-18/h5-11,16-17H,4,12-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHYSJXNNJJREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)
![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)

![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)

![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)

![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)